Galanthamine-O-methyl-d3 Hydrobromide
Description
Galanthamine-O-methyl-d3 Hydrobromide (C₁₇H₁₉D₃BrNO₃) is a deuterium-labeled derivative of Galanthamine Hydrobromide, a natural alkaloid isolated from plants of the Amaryllidaceae family . The compound features three deuterium atoms incorporated into the methoxy (-OCH₃) group, forming -OCD₃ . This isotopic modification retains the core structure of Galanthamine, a potent acetylcholinesterase (AChE) inhibitor (IC₅₀ = 500 nM), but introduces isotopic labeling for research applications such as pharmacokinetic studies and mass spectrometry tracing .
Properties
Molecular Formula |
C₁₇H₁₉D₃BrNO₃ |
|---|---|
Molecular Weight |
371.28 |
Synonyms |
(4aS,6R,8aS)-4a,5,9,10,11,12-hexahydro-3-methoxy-d3-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol Hydrobromide; Galanthamine-d3 Hydrobromide; (-)-Galantamine-d3 Hydrobromide; (-)-Galanthamine-d3 Hydrobromide; Galantamine-d3 Hydrobromide; Galant |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Properties
Mechanism of Action
- Acetylcholinesterase Inhibition : Galanthamine-O-methyl-d3 hydrobromide inhibits the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft. This action is critical in enhancing cholinergic neurotransmission, which is often impaired in Alzheimer's disease .
- Allosteric Modulation : The compound also acts as an allosteric modulator at nicotinic acetylcholine receptors, further enhancing neurotransmission and potentially improving cognitive functions .
Clinical Applications
Alzheimer's Disease Treatment
- Galanthamine derivatives, including this compound, are primarily used in treating mild to moderate Alzheimer's disease. Clinical trials have demonstrated their efficacy in improving cognitive function and delaying the progression of symptoms .
- A systematic review indicated that galantamine is effective in alleviating symptoms of Alzheimer's disease compared to placebo, with significant improvements noted in cognitive assessments .
Neuroprotective Effects
- Research has shown that galantamine exhibits neuroprotective properties, which may be beneficial in various neurodegenerative disorders beyond Alzheimer’s. Its antioxidant effects help mitigate oxidative stress in neuronal tissues .
Table 1: Summary of Key Studies on this compound
Case Study Overview
A double-blind placebo-controlled trial involving 500 participants with mild to moderate Alzheimer's disease found that those treated with galantamine showed a statistically significant improvement in cognitive function over 24 weeks compared to those receiving a placebo. The study highlighted the importance of early intervention and appropriate dosing adjustments for maximizing therapeutic outcomes .
Adverse Effects and Considerations
While generally well-tolerated, the use of this compound can lead to mild adverse effects, primarily gastrointestinal symptoms such as nausea and diarrhea. Monitoring for these effects is recommended during treatment initiation and dosage adjustments .
Comparison with Similar Compounds
Key Properties
- Molecular Weight: ~371.27 (vs. 368.27 for non-deuterated Galanthamine Hydrobromide)
- Purity : >98% (analytical grade)
Comparison with Structurally and Pharmacologically Similar Compounds
Galanthamine Hydrobromide (Non-Deuterated)
The parent compound, Galanthamine Hydrobromide (C₁₇H₂₁BrNO₃), is an FDA-approved drug (Razadyne®, Reminyl®) for Alzheimer’s disease, functioning as a reversible AChE inhibitor to enhance cholinergic neurotransmission .
Key Differences :
Notes:
Lycorine and Other Amaryllidaceae Alkaloids
Lycorine, another Amaryllidaceae alkaloid, shares structural motifs with Galanthamine (e.g., isoquinoline backbone) but lacks the methoxy group critical for AChE inhibition. Evidence indicates that lycorine derivatives exhibit moderate AChE inhibitory activity, though less potent than Galanthamine .
Comparison Highlights :
Racemic and Isomeric Variants
USP standards list racemic mixtures (e.g., 50:50 4S,8S and 4R,8R isomers) and related compounds of Galanthamine Hydrobromide. These variants often exhibit reduced efficacy due to stereochemical mismatches with AChE’s active site .
Example :
- Galantamine Hydrobromide Racemic RS : A 50:50 isomer mixture with undefined clinical utility, emphasizing the importance of stereochemistry in drug design .
Preparation Methods
Starting Material: Natural Galanthamine Isolation
Galanthamine is typically extracted from Galanthus nivalis or Narcissus pseudonarcissus bulbs. Industrial-scale isolation involves:
-
Acid-base extraction : Bulbs are treated with sulfuric acid (pH 4) to solubilize alkaloids, followed by ammonia-mediated precipitation (pH 9) and dichloroethane partitioning.
-
Chromatographic purification : Aluminum oxide or silica gel chromatography removes lycoramine and other co-extracted alkaloids.
Deuterium Labeling Strategies
Deuteration targets two positions: the O-methyl group at C6 and the N-methyl group. Key methods include:
O-Demethylation and Reductive Deuteration
N-Demethylation and Aminoreduction
Direct Isotopic Exchange
-
Catalytic deuteration : Pd/C or Raney nickel catalyzes H/D exchange in D₂O under high pressure (50–100 bar). Yields are lower (≈40%) due to incomplete substitution.
Hydrobromide Salt Formation
Precipitation from Alkaloid Mixtures
Crude deuterated galanthamine is dissolved in ethanol, and HBr gas is bubbled through the solution. The hydrobromide salt precipitates at 4°C with >95% recovery.
Critical parameters :
Recrystallization for Pharmaceutical Grade
-
Solvent system : Methanol/diethyl ether (1:5) yields needle-like crystals with 99.8% purity.
-
Drying : Vacuum drying at 40°C for 48 h ensures residual solvent <0.1%.
Analytical Validation of Synthetic Products
Chromatographic Purity Assessment
| Parameter | Specification |
|---|---|
| Column | C18, 4.6 × 150 mm, 3.5 µm |
| Mobile phase | 0.1% H₃PO₄:MeCN (75:25) |
| Flow rate | 1.5 mL/min |
| Detection | UV 230 nm |
| Retention time | 8.2 ± 0.2 min |
Acceptance criteria :
Isotopic Enrichment Verification
Reaction Optimization and Yield Data
Stepwise Yields in Multi-Step Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| O-Demethylation | BBr₃, CH₂Cl₂, −78°C, 2 h | 82 |
| O-Methylation | CD₃I, Ag₂O, DMF, 60°C, 6 h | 75 |
| N-Demethylation | BrCN, CHCl₃, 25°C, 12 h | 68 |
| N-Methylation | CD₃CHO, NaBH₃CN, MeOH, 0°C | 71 |
| Salt formation | HBr gas, EtOH, 0°C | 95 |
Catalytic Deuteration Efficiency
| Catalyst | Pressure (bar) | Temperature (°C) | D₃ Incorporation (%) |
|---|---|---|---|
| Pd/C | 50 | 80 | 41 |
| Raney Ni | 100 | 120 | 38 |
| PtO₂ | 80 | 100 | 45 |
Challenges in Industrial Scaling
Isotopic Dilution
Q & A
Q. What validation criteria are critical for HPLC method transfer between laboratories?
- Answer : Key parameters include system suitability (retention time ±2%, peak asymmetry ≤2), linearity (R<sup>2</sup> > 0.99), and precision (%RSD < 2% for replicate injections) . Cross-validate using CRMs and ensure column lot-to-lot reproducibility. Document method robustness under stress conditions (e.g., pH, temperature gradients) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
